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Maltose monohydrate

Cat. No.: B7812399
M. Wt: 360.31 g/mol
InChI Key: WSVLPVUVIUVCRA-LSQXFEIASA-N
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Description

Historical Context and Significance in Carbohydrate Chemistry

The discovery of maltose (B56501) is credited to the French chemist Augustin-Pierre Dubrunfaut, though it was the Irish chemist and brewer Cornelius O'Sullivan who confirmed its existence in 1872, leading to wider acceptance. wikipedia.orgturito.combyjus.combiologyonline.com The name "maltose" is derived from malt (B15192052), the germinated grain from which it was first isolated, with the "-ose" suffix indicating its classification as a sugar. wikipedia.orgbiologyonline.comnumberanalytics.com This discovery was a pivotal moment in carbohydrate chemistry, contributing to the understanding of how starches are broken down into simpler sugars. numberanalytics.com

Maltose, also known as malt sugar, is a key intermediate in the enzymatic hydrolysis of starch. byjus.comnumberanalytics.comchemicalbook.comnewworldencyclopedia.org This process is fundamental to various biological and industrial applications, including the malting of barley for beer production. byjus.combritannica.com Its role as a primary product of starch digestion by the enzyme amylase underscores its importance in both plant and animal metabolism. turito.combiologyonline.comnumberanalytics.com

Scope and Contemporary Research Landscape of Maltose Monohydrate Studies

Modern research on this compound is extensive, spanning various scientific disciplines. In biotechnology, it serves as a crucial intermediate for the production of biofuels like ethanol (B145695) and butanol through microbial fermentation. numberanalytics.com Ongoing research is exploring its potential in the sustainable production of other biochemicals. numberanalytics.com

In the medical field, this compound is utilized for its stabilizing properties in infusions and blood fractionation processes. pfanstiehl.com It plays a role in preventing the aggregation of proteins in Intravenous Immunoglobulin (IVIG) solutions, which is critical for maintaining the therapeutic efficacy of these treatments. pfanstiehl.com Furthermore, it is used in cell and tissue culture media and as a substrate for studying enzymes like α-glucosidase and disaccharide transport systems. ibresco.com Research has also investigated the hydration of maltose and its interactions with water molecules, which influences its physical properties and applications in food science and pharmaceuticals. patsnap.comresearchgate.netresearchgate.net

Fundamental Chemical Structure and Isomerism of Maltose

Maltose is a disaccharide with the chemical formula C₁₂H₂₂O₁₁. byjus.comgeeksforgeeks.orgbyjus.com It is composed of two α-D-glucose units linked by an α(1→4) glycosidic bond. byjus.comnumberanalytics.comgeeksforgeeks.orgallen.in This means the bond forms between the first carbon (C1) of one glucose molecule and the fourth carbon (C4) of the second glucose molecule. wikipedia.orgturito.com The designation "α" indicates that the glycosidic bond is on the opposite side of the ring from the CH₂OH group on the first glucose unit. wikipedia.orgunacademy.com

Maltose exhibits isomerism. One of its key isomers is isomaltose, where the two glucose units are joined by an α(1→6) glycosidic bond. wikipedia.orggeeksforgeeks.org Another isomer is cellobiose, which also consists of two glucose units but with a β(1→4) glycosidic linkage. wikipedia.orgallen.in

Furthermore, maltose itself exists as two anomers: α-maltose and β-maltose. wikipedia.orgnih.gov This is due to the anomeric carbon on the second glucose unit, which is not involved in the glycosidic bond and can exist in either an α or β configuration. wikipedia.orglibretexts.org In aqueous solutions, maltose undergoes mutarotation, a process where the α and β forms are in equilibrium. wikipedia.org The hydrated form, this compound, incorporates a water molecule into its crystal structure. patsnap.com

PropertyDescription
Chemical Formula C₁₂H₂₂O₁₁ (anhydrous) byjus.comgeeksforgeeks.orgbyjus.com, C₁₂H₂₄O₁₂ (monohydrate) nih.gov
Molar Mass 342.30 g/mol (anhydrous) wikipedia.orgbiologyonline.com, 360.31 g/mol (monohydrate) nih.gov
Structure Disaccharide composed of two α-D-glucose units. byjus.com
Glycosidic Bond α(1→4) byjus.comnumberanalytics.comgeeksforgeeks.orgallen.in
Isomers Isomaltose (α(1→6) linkage) wikipedia.orggeeksforgeeks.org, Cellobiose (β(1→4) linkage) wikipedia.orgallen.in
Anomers α-maltose and β-maltose wikipedia.orgnih.gov
Appearance White crystalline powder. wikipedia.orggeeksforgeeks.orghimedialabs.com
Solubility Soluble in water. wikipedia.orgbiologyonline.comgeeksforgeeks.org
Melting Point 102–103 °C (monohydrate) wikipedia.orgbyjus.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O12 B7812399 Maltose monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLPVUVIUVCRA-LSQXFEIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Chemistry and Conformational Analysis of Maltose Monohydrate

Glycosidic Linkage Characterization (α-1,4 bond)

Maltose (B56501) is a disaccharide composed of two α-D-glucose molecules linked by an α-1,4-glycosidic bond. alliedacademies.orgbyjus.com This specific linkage connects the carbon-1 (C1) of one glucose unit to the carbon-4 (C4) of the second glucose unit. byjus.com The "α" designation indicates that the bond is oriented axially, a key feature that distinguishes it from its isomer, cellobiose, which has a β-1,4-glycosidic bond. byjus.comstackexchange.com This α-1,4 linkage is the defining structural motif of the amylose (B160209) component of starch. wikipedia.org

The formation of this bond involves the removal of a water molecule. turito.com The presence of this glycosidic bond prevents one of the glucose rings from opening, while the other, with a free anomeric carbon, can open to expose a reactive aldehyde group. wikipedia.orgomanchem.com This structural feature makes maltose a reducing sugar, a property that can be detected by tests such as the Woehlk or Fearon's test. byjus.comwikipedia.org The hydrolysis of this α-1,4-glycosidic bond, catalyzed by the enzyme maltase, breaks down maltose into two individual glucose molecules. wikipedia.orgiitk.ac.in

Anomeric Equilibrium and Mutarotation Dynamics

In an aqueous solution, maltose exhibits a phenomenon known as mutarotation. wikipedia.orgomanchem.com This process involves the interconversion between two anomeric forms, α-maltose and β-maltose, which differ in the configuration of the hydroxyl group on the anomeric carbon (C1) of the reducing glucose unit. stackexchange.combrainly.com In the α-anomer, this hydroxyl group is in an axial position, while in the β-anomer, it is in an equatorial position. stackexchange.com

The metabolically active form of maltose during the breakdown of transitory starch is the β-anomer. nih.gov

Crystalline Forms and Hydration States

Maltose can exist in different crystalline forms and hydration states. The most common form is maltose monohydrate, which crystallizes with one molecule of water per molecule of maltose. nih.govnih.gov The molecular formula for this compound is C₁₂H₂₂O₁₁·H₂O. turito.comsigmaaldrich.com This hydrated form has a melting point of approximately 102–103 °C. wikipedia.orgvedantu.com Anhydrous maltose, which lacks this water of hydration, has a higher melting point, in the range of 160–165 °C. wikipedia.orgiitk.ac.in

The presence of water molecules in the crystal lattice of this compound plays a crucial role in its stability and physical properties. patsnap.com Maltose is hygroscopic, meaning it can readily absorb moisture from the environment. alliedacademies.orgpatsnap.com The numerous hydroxyl (-OH) groups on the glucose units allow for the formation of hydrogen bonds with water molecules, facilitating their incorporation into the crystalline structure. patsnap.com This can lead to the formation of this compound or dihydrate, depending on the number of associated water molecules. patsnap.com

The hydration state of maltose can influence its texture, stability, and crystallization behavior, which is of practical importance in the food and pharmaceutical industries. patsnap.com For instance, this compound is more stable than the anhydrous form under high humidity conditions. patsnap.com

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation

A variety of advanced analytical techniques are employed to elucidate the detailed three-dimensional structure and conformational dynamics of this compound. These methods provide invaluable insights into its chemical and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of maltose in solution. ¹H and ¹³C NMR spectra can distinguish between the α and β anomers of maltose. researchgate.net Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provide detailed information about the connectivity between protons and carbons in the molecule. researchgate.netresearchgate.net

In the ¹H-¹³C HSQC spectrum of maltose, signals from the two glucose residues can be differentiated. researchgate.net The anomeric carbon signals are particularly informative, appearing in a distinct region of the spectrum. nih.gov For maltose-based glycated proteins, three anomeric signals are observed, corresponding to the β-pyranose and two furanose forms of the Amadori products. nih.gov

Furthermore, ¹⁹F NMR has been utilized to study the interaction of fluorinated maltose derivatives with proteins, such as maltose-binding protein (MBP). researchgate.netnih.gov In these studies, 2-F-labeled maltose acts as a "spy" ligand, where the ¹⁹F NMR signals of different isomers can be observed simultaneously to probe protein-ligand interactions. researchgate.netnih.gov

X-ray Diffraction (XRD) and Neutron Diffraction for Crystal Structure Determination

Neutron diffraction studies have provided a more accurate description of the hydrogen bonding network within the crystal lattice of β-maltose monohydrate. iucr.org This technique is particularly sensitive to the positions of hydrogen atoms. The neutron diffraction refinement has shown a complex network of hydrogen bonds, including a finite chain intersecting two infinite chains. iucr.org These studies have also provided detailed information on the torsion angles of the glycosidic linkage. iucr.org Inelastic neutron scattering has also been used to compare the properties of maltose with other disaccharides like trehalose (B1683222) and sucrose (B13894) in aqueous mixtures. lnu.edu.ua

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a key technique for determining the molecular weight and characterizing the structure of maltose. The molecular weight of this compound is 360.3 g/mol . nih.govsigmaaldrich.com In mass spectrometry, maltose can be identified by its mass-to-charge ratio (m/z). For example, in electrospray ionization (ESI-MS), maltose can be detected as a sodium adduct [C₂₀H₂₀N₆O₄ + Na]⁺. rsc.org

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful method for the analysis of carbohydrates like maltose. nih.gov This technique allows for the separation and identification of different forms and derivatives of maltose, providing valuable information for its characterization in complex mixtures. nih.gov

Synthetic Methodologies and Derivatization Strategies of Maltose Monohydrate

Enzymatic Production from Starch and Related Polysaccharides

The industrial production of maltose (B56501) predominantly relies on the enzymatic hydrolysis of starch, a polysaccharide composed of amylose (B160209) and amylopectin (B1267705). researchgate.net This bioconversion process is highly efficient and specific, primarily utilizing amylase enzymes to break down the complex carbohydrate structure.

The key enzymes involved in this process are α-amylase and β-amylase. nih.gov β-amylase is an exoenzyme that hydrolyzes the second α-1,4 glycosidic bond from the non-reducing end of the starch chain, releasing maltose units. byjus.com This process is highly specific to the production of maltose. byjus.com α-amylase, on the other hand, is an endoenzyme that cleaves α-1,4 glycosidic bonds at random points within the starch chain, producing a mixture of maltose, dextrins, and smaller oligosaccharides. khanacademy.org

In industrial settings, a two-step enzymatic process is often employed to maximize the yield of high-maltose syrup. First, starch slurry is liquefied using a thermostable α-amylase to reduce its viscosity. This is followed by a saccharification step where β-amylase, sometimes in conjunction with a debranching enzyme like pullulanase, is used to hydrolyze the liquefied starch into maltose. nih.gov The choice of enzyme and reaction conditions can be tailored to produce syrups with varying maltose content.

EnzymeTypeAction on StarchTypical Source
α-Amylase EndoamylaseRandomly cleaves α-1,4 glycosidic bondsBacillus species, Fungi
β-Amylase ExoamylaseCleaves successive maltose units from the non-reducing endBarley, Sweet Potato, Soybeans
Pullulanase DebranchingHydrolyzes α-1,6 glycosidic bonds in amylopectinKlebsiella pneumoniae

Chemical Synthesis of Maltose and its Analogues

While enzymatic production is dominant for maltose itself, chemical synthesis provides access to a wider range of maltose analogues with modifications that are not possible through biological routes. The chemical synthesis of a disaccharide like maltose is a complex undertaking due to the need for regioselective and stereoselective formation of the α(1→4) glycosidic bond while appropriately protecting the numerous hydroxyl groups. masterorganicchemistry.com

Classical methods for glycosidic bond formation, such as the Koenigs-Knorr reaction , have been historically applied. wikipedia.orgnumberanalytics.com This reaction typically involves the coupling of a glycosyl halide (e.g., acetobromoglucose) as the glycosyl donor with a suitably protected glucose derivative as the glycosyl acceptor in the presence of a promoter, often a silver or mercury salt. wikipedia.orglibretexts.org The stereochemical outcome is influenced by factors like the protecting group at the C2 position, which can provide neighboring group participation to favor the formation of the desired 1,2-trans-glycosidic linkage. wikipedia.org The Helferich modification employs mercury salts as promoters. wikipedia.orgmdpi.com

The synthesis of maltose analogues often involves the modification of the non-reducing glucose unit before the glycosylation step or derivatization of the intact maltose molecule. google.com For instance, analogues with a modified configuration at the 4'-position have been synthesized through a multi-step process involving protection, selective deprotection, and stereochemical inversion. google.com Another approach involves the glycosidation reaction between a glycosyl donor, such as O-(2,3,4,6-tetra-O-benzyl-α/β-D-galactopyranosyl)trichloroacetimidate, and a glycosyl acceptor like phenyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside, to create analogues with different sugar units. google.com

Preparation of Modified Maltose Derivatives

Acetylated Maltose Derivatives

Acetylation is a common strategy for protecting the hydroxyl groups of maltose, rendering it soluble in organic solvents and facilitating further chemical transformations. researchgate.net Complete acetylation to form octa-O-acetyl-β-D-maltose can be achieved by reacting maltose with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst such as sodium acetate (B1210297). researchgate.nettandfonline.com

Selective deacetylation, particularly at the anomeric position, is a valuable technique for preparing intermediates for glycosylation reactions. This can be accomplished using specific reagents that target the more reactive anomeric acetate.

A one-pot, three-step procedure has been developed for the synthesis of peracetylated glycals from reducing sugars, including maltose. This method involves peracetylation with acetic anhydride and HBr/acetic acid, conversion of the anomeric acetate to the bromide, and subsequent reductive elimination.

Halogenated and Fluorinated Maltose Derivatives

The introduction of halogen atoms, particularly fluorine, into the maltose structure can significantly alter its biological properties and provides a useful probe for biochemical studies, such as 19F NMR. researchgate.net The synthesis of fluorinated maltose derivatives often starts from a protected maltose intermediate.

For example, 2-F-labeled maltose has been synthesized from maltose by first preparing a peracetylated maltosyl bromide. researchgate.net This is then converted to a protected maltal (B1199275) derivative, which undergoes electrophilic fluorination using reagents like Selectfluor®. researchgate.net Alternatively, nucleophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) can be employed on suitably protected precursors to introduce fluorine at specific positions, such as the anomeric carbon or at C6'. researchgate.net

The general synthetic strategy involves:

Protection: Peracetylation of maltose.

Halogenation/Activation: Conversion of the anomeric acetate to a glycosyl bromide.

Modification: Formation of an intermediate suitable for fluorination (e.g., a glycal).

Fluorination: Introduction of fluorine using an appropriate fluorinating agent.

Deprotection: Removal of the acetyl groups to yield the final fluorinated maltose derivative.

Other Functionalized Maltose Derivatives (e.g., ethers, esters, nitrogen/sulfur-containing derivatives)

Ethers and Esters: Maltose ethers can be synthesized by reacting maltose with alkyl halides in the presence of a base, such as silver oxide, in a Williamson-type ether synthesis. The use of a mild base is crucial to avoid undesired isomerization reactions of the carbohydrate. researchgate.net Fatty acid esters of maltose, which have applications as surfactants and potential anti-tumor agents, can be prepared by reacting maltose with fatty acid chlorides or through transesterification with fatty acid esters in the presence of an alkaline catalyst. rsc.org

Nitrogen-Containing Derivatives: Nitrogen can be incorporated into the maltose structure to form derivatives like glycosylamines and amides. Glycosylamines, or N-glycosides, can be synthesized by reacting maltose with an aqueous solution of ammonia, often in the presence of ammonium (B1175870) hydrogen carbonate, which drives the reaction to completion. google.comnih.gov These glycosylamines can then be readily converted to N-acylglycosylamines by treatment with acyl chlorides. nih.gov

Another strategy to introduce an amino group involves the regioselective cleavage of a protected maltose derivative, such as 1,6-anhydro-maltose, with periodate, followed by a nitroaldol-type cyclization with nitromethane. tandfonline.comtandfonline.com The resulting nitro-sugar can then be reduced to the corresponding amine and subsequently acylated. tandfonline.comtandfonline.com

Sulfur-Containing Derivatives: Thioglycosides and other sulfur-containing derivatives of maltose are valuable intermediates in oligosaccharide synthesis. rsc.org The synthesis of 1-thio-β-maltose derivatives has been described, providing access to sulfur-linked glycans. rsc.orgiiserpune.ac.in A common method for preparing thioglycosides involves the reaction of per-acetylated sugars with a thiol in the presence of a Lewis acid catalyst. rsc.org More recently, triflic acid has been shown to be an efficient promoter for this transformation. rsc.org

The introduction of a sulfur atom at other positions, such as C6, can be achieved by converting a primary hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then displacing it with a sulfur nucleophile like potassium thiolacetate. rsc.org

Isotopic Labeling Approaches (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling of maltose, particularly with deuterium (²H or D), provides a powerful tool for metabolic studies and for simplifying complex NMR spectra. A direct and efficient method for deuterium labeling of carbohydrates involves a heterogeneous ruthenium-on-carbon (Ru/C) catalyzed H-D exchange reaction. nih.gov

Enzymatic Transformations and Reaction Kinetics Involving Maltose Monohydrate

Hydrolysis Mechanisms Catalyzed by Glycoside Hydrolases

The hydrolysis of the α-1,4 glycosidic linkage in maltose (B56501) is the primary reaction catalyzed by several enzymes, yielding two molecules of glucose. wikipedia.org The specific mechanisms and efficiencies of these enzymes vary.

Alpha-amylase (EC 3.2.1.1) is an endoamylase that plays a crucial role in the initial breakdown of large starch polysaccharides into smaller oligosaccharides, including maltose. ebi.ac.uktaylorandfrancis.com It achieves this by randomly cleaving internal α-1,4 glycosidic bonds within the starch chain. ebi.ac.ukfrontiersin.org While its primary substrate is starch, alpha-amylase activity is fundamental to the production of maltose from starch. nih.gov The hydrolysis reaction proceeds via a double displacement mechanism, involving a covalent glycosyl-enzyme intermediate. ebi.ac.uk

Maltase (EC 3.2.1.20), a type of alpha-glucosidase, is responsible for the final step in this pathway: the hydrolysis of maltose into two molecules of D-glucose. wikipedia.orgnih.gov This enzyme specifically targets the terminal, non-reducing α-1,4 linkage of maltose. wikipedia.org The catalytic mechanism of α-glucosidases, like maltase, also follows a Koshland double-displacement pathway, which involves general acid and base catalysis to form and then hydrolyze a covalent glycosyl-enzyme intermediate. researchgate.net Maltase-glucoamylase, found on the intestinal brush border, is a key enzyme in the digestion of dietary starches and possesses this maltase activity. taylorandfrancis.com

Glucoamylase (EC 3.2.1.3) is an exoamylase that catalyzes the hydrolysis of terminal α-1,4 and α-1,6 glycosidic bonds from the non-reducing ends of starch and related oligosaccharides, releasing glucose. nih.gov It can directly hydrolyze maltose into glucose. nih.govresearchgate.net The enzyme is also known to catalyze the reverse reaction, where glucose molecules can be combined to form maltose and isomaltose, particularly at high glucose concentrations. nih.govnih.gov

Pullulanase (EC 3.2.1.41) is a debranching enzyme that specifically hydrolyzes α-1,6 glycosidic linkages in branched polysaccharides like amylopectin (B1267705) and pullulan. nih.govnuft.edu.ua While it does not directly hydrolyze the α-1,4 bond of maltose, it is used synergistically with other amylases, such as β-amylase or glucoamylase, to achieve a more complete breakdown of branched starch into maltose or glucose. nih.govnuft.edu.ua By cleaving the branch points, pullulanase creates linear oligosaccharides that can be more efficiently hydrolyzed by α-amylase or glucoamylase, thereby increasing the yield of maltose or glucose. nih.govnih.gov The combined use of pullulanase and β-amylase can significantly increase the maltose content in syrups. nuft.edu.ua

Kinetic Studies of Maltose Hydrolysis

The rate of maltose hydrolysis is influenced by various factors, including substrate concentration, enzyme concentration, temperature, and pH. Kinetic studies provide valuable insights into the efficiency and mechanism of the enzymatic reaction.

The hydrolysis of maltose by enzymes such as glucoamylase and maltase is often described by the Michaelis-Menten kinetic model. nih.govresearchgate.net This model relates the initial reaction rate (V) to the substrate concentration ([S]) through the Michaelis constant (K_m) and the maximum reaction rate (V_max). The K_m value represents the substrate concentration at which the reaction rate is half of V_max and is an indicator of the enzyme's affinity for the substrate. A lower K_m value suggests a higher affinity.

Kinetic parameters for the hydrolysis of maltose vary depending on the enzyme and the conditions. For instance, in one study of maltose hydrolysis in the rat small intestine, the K_m for maltase was determined to be 4.26 ± 0.25 mM. nih.gov Another study on sucrase-isomaltase showed that the intact enzyme had a lower K_m for maltose compared to its individual subunits, indicating a higher affinity when both active sites are present. researchgate.net The hydrolysis of maltose by glucoamylase can also be modeled using Michaelis-Menten kinetics, although product inhibition by glucose is a factor to consider. nih.gov

Table 1: Michaelis-Menten Parameters for Maltose Hydrolysis

Enzyme Source K_m (mM) V_max (relative units) Temperature (°C) pH
Maltase Rat Small Intestine 4.26 0.72 µmol/(min·cm) - -
Sucrase-Isomaltase (wild-type) COS-1 cells Lower than subunits - - 6.2

Note: Data is compiled from various studies and may not be directly comparable due to different experimental conditions.

The activity of enzymes that hydrolyze maltose is highly dependent on temperature and pH. nih.govlibretexts.org Each enzyme has an optimal temperature and pH range at which it exhibits maximum catalytic activity. nih.gov Deviations from these optimal conditions can lead to a decrease in reaction rate and, in extreme cases, irreversible denaturation of the enzyme. libretexts.org

For example, a maltase from Bacillus licheniformis showed maximum activity at 45 °C and a pH of 6.5. nih.gov Malted barley α-amylase has an optimal temperature of around 55°C and an optimal pH of 5.5. cerealsgrains.org Another study on an α-glucosidase from Aspergillus niveus reported optimal activity at 65°C and pH 6.0. researchgate.net The optimal pH for amylase is generally between 6.7 and 7.0, which is near neutral. libretexts.org

Table 2: Optimal Conditions for Maltose-Hydrolyzing Enzymes

Enzyme Source Organism/Type Optimal Temperature (°C) Optimal pH
Maltase Bacillus licheniformis 45 6.5
α-Amylase Malted Barley 55 5.5
α-Glucosidase Aspergillus niveus 65 6.0

Note: Optimal conditions can vary based on the specific enzyme variant and assay conditions.

Enzyme Operational Stability and Bioreactor Performance

For industrial applications, the operational stability of enzymes in bioreactors is a critical factor. researchgate.net Enzyme immobilization is a common strategy to enhance stability and allow for reuse, which can improve the cost-effectiveness of processes like maltose hydrolysis. longdom.orgnih.gov Immobilized enzymes often exhibit increased resistance to changes in temperature and pH. longdom.org

Studies on glucoamylase used for maltose hydrolysis in continuously operated ultrafiltration membrane reactors (UFMR) have shown that enzyme stability is a key parameter for long-term performance. researchgate.net The rate of enzyme deactivation increases with temperature. researchgate.net For example, the commercial enzyme Dextrozyme, a mixture of glucoamylase and pullulanase, was found to be more active at 65°C than at 40°C for maltose hydrolysis, but its operational stability decreased at the higher temperature. nih.gov The presence of the substrate can also have a stabilizing effect on the enzyme. researchgate.net

In some cases, even with 100% maltose conversion, a decline in enzyme activity can occur, which might be masked by using a high initial enzyme concentration. researchgate.net The choice of reactor type also impacts performance, with batch reactors offering high volumetric productivity and continuously operated enzyme membrane reactors providing better biocatalyst productivity and lower enzyme consumption for maltose hydrolysis. nih.gov The half-life of an enzyme, which is the time it takes for the enzyme to lose half of its activity, is a key metric for operational stability. For instance, free invertase at 65°C has a half-life of 0.53 hours, while an immobilized form can have a slightly shorter half-life under the same conditions but greater stability at lower temperatures. scielo.br

Batch Reactor Systems

Batch reactors are the simplest form of industrial fermenters, where all reactants, including the substrate (maltose monohydrate) and the enzyme, are added at the beginning of the process. The reaction then proceeds to completion, or a desired endpoint, without the further addition of substrates.

The enzymatic hydrolysis of maltose in a batch system can be effectively described by Michaelis-Menten kinetics. nih.govresearchgate.net This model relates the initial reaction rate to the substrate concentration. A study utilizing the commercial enzyme Dextrozyme, which contains glucoamylase and pullulanase, to hydrolyze maltose, provides key kinetic parameters at different temperatures. nih.govresearchgate.net The hydrolysis reaction was conducted at a pH of 5.5. nih.gov

The performance of Dextrozyme was evaluated at 40 °C and 65 °C. nih.gov At the higher temperature of 65 °C, the enzyme exhibited greater activity; however, a noticeable decay in its operational stability was observed during prolonged use. nih.gov In contrast, at 40 °C, the enzyme demonstrated high operational stability. researchgate.net

The kinetic parameters, maximum reaction rate (Vm) and the Michaelis constant (Km), for maltose hydrolysis in a batch reactor at these two temperatures are presented below. researchgate.net

Temperature (°C)Vm (g dm⁻³ min⁻¹)Km (g dm⁻³)
409389.50 ± 534.681.24 ± 0.35
6513261.90 ± 970.003.64 ± 0.39

The data clearly indicates that a higher temperature leads to a significant increase in the maximum reaction rate (Vm), signifying a faster conversion of maltose to glucose. researchgate.net However, the Michaelis constant (Km), which is an inverse measure of the enzyme's affinity for the substrate, also increases with temperature. researchgate.net This suggests a slightly lower enzyme-substrate affinity at the higher temperature. In terms of volumetric productivity, batch reactors have been identified as the most efficient configuration for maltose hydrolysis. nih.govbath.ac.ukinfors-ht.com

Fed-Batch Reactor Systems

In the context of maltose hydrolysis, a fed-batch system was investigated using Dextrozyme at both 40 °C and 65 °C, with a constant pH of 5.5 in a phosphate (B84403) buffer. nih.govresearchgate.net The reactor was initiated with a specific volume and maltose concentration, and then a concentrated maltose solution was fed at a constant rate. researchgate.net

The experimental setup for the fed-batch hydrolysis of maltose is detailed in the following table. researchgate.net

ParameterValue
Initial Reactor Volume (Vreactor,0)0.025 dm³
Maltose Feed Concentration (cmaltose,feed)100 g dm⁻³
Volumetric Flow Rate (qv)3.4 cm³ min⁻¹
pH5.5
Temperature40 °C and 65 °C

At 40 °C, the fed-batch system demonstrated stable enzyme performance, with a maltose conversion rate exceeding 99% throughout the experiment. researchgate.net In contrast, at 65 °C, the enzyme's stability decayed over time, similar to what was observed in the batch reactor. researchgate.netresearchgate.net The glucose concentration initially increased but then began to decrease after several hours, indicating a decline in enzyme activity. researchgate.net While fed-batch operations can offer advantages in certain bioprocesses, for the straightforward enzymatic hydrolysis of orange peel wastes, it was found that the increased complexity of fed-batch operation did not provide significant benefits over simpler batch processing. fao.org

Continuously Operated Enzyme Membrane Reactors

Continuously operated enzyme membrane reactors (EMRs) integrate the enzymatic reaction and product separation into a single, continuous process. In this system, the enzyme is retained within the reactor by a membrane that is permeable to the product (glucose) but impermeable to the larger enzyme molecules. This configuration offers several advantages, including high enzyme stability, continuous product removal which can alleviate product inhibition, and improved biocatalyst productivity. nih.govscielo.br

The performance of an EMR for maltose hydrolysis using Dextrozyme was studied and compared to batch and fed-batch systems. nih.gov The experiments confirmed the high operational stability of the enzyme, particularly at 40 °C. researchgate.net The continuous removal of glucose from the reaction environment helps to maintain a high reaction rate.

A comparison of reactor efficiencies based on volumetric productivity, biocatalyst productivity, and enzyme consumption revealed distinct advantages for different reactor types. nih.govbath.ac.ukinfors-ht.com While the batch reactor exhibited the highest volumetric productivity, the continuously operated enzyme membrane reactor was superior in terms of biocatalyst productivity and lower enzyme consumption. nih.govbath.ac.ukinfors-ht.com This makes EMRs a more cost-effective option for long-term, continuous production processes. isa.org

The operational stability of glucoamylase in a continuously operated ultrafiltration membrane reactor was studied at various temperatures, with the rate of enzyme decay increasing with temperature. srce.hr Kinetic modeling of such systems often employs the Michaelis-Menten equation to describe the rate of maltose hydrolysis. srce.hr

Crystallization Science and Solid State Characteristics of Maltose Monohydrate

Principles of Maltose (B56501) Monohydrate Crystallization

The crystallization of maltose monohydrate is a critical process in the food and pharmaceutical industries, influencing the physical properties and stability of the final product. The fundamental principle driving this crystallization is the transition of maltose molecules from a disordered state in a solution or amorphous solid to a highly ordered, crystalline lattice that incorporates one water molecule per maltose molecule. This process is governed by thermodynamics, where the crystalline state represents a lower free energy state compared to the solvated or amorphous state. mcgill.ca

The formation of this compound crystals is initiated when the concentration of maltose in a solution exceeds its solubility limit, creating a supersaturated state. wikipedia.org This supersaturation is the driving force for both the initial formation of crystal nuclei and their subsequent growth. youtube.com The process is significantly influenced by factors such as temperature, the presence of impurities, and the composition of the solvent. wikipedia.org

Maltose, a disaccharide composed of two glucose units, is highly polar due to its numerous hydroxyl (-OH) groups. patsnap.com These groups readily form hydrogen bonds with water molecules, a key interaction in the formation of the monohydrate crystal structure. patsnap.com When maltose is dissolved in water, these hydrogen bonds facilitate the integration of water molecules into the developing crystal lattice, leading to the stable this compound form. patsnap.com The hygroscopic nature of maltose also means it can absorb moisture from the atmosphere, which can induce crystallization from an amorphous state. patsnap.com

Polymorphism and Anhydrous Forms of Maltose Crystals

Maltose exhibits polymorphism, meaning it can exist in more than one crystalline form. Besides the common β-maltose monohydrate, anhydrous forms of maltose can also be prepared. These different crystalline structures, or polymorphs, possess distinct physical properties.

One method to obtain an anhydrous form of β-maltose is through an ethanol-mediated transformation of β-maltose monohydrate. nih.govresearchgate.net This process yields a stable anhydrous form, designated as Mβ(s), which is confirmed by X-ray diffraction patterns. nih.govresearchgate.net This particular anhydrous form has a fine, porous structure, giving it a larger specific surface area compared to both the original β-maltose monohydrate and another anhydrous form obtained by vacuum drying (Mβ(h)). nih.govresearchgate.net Research suggests that the transformation from the monohydrate to this new anhydrous form involves two main steps: a dehydration reaction from the hydrous to an amorphous state, followed by the crystallization of the amorphous form into the new anhydrous structure. nih.govresearchgate.net

The existence of different polymorphs is significant as they can have different solubilities, dissolution rates, and stabilities. For instance, anhydrous α-maltose can transform into the more stable hydrous β-maltose at a rate that is dependent on temperature and humidity. researchgate.net This highlights the importance of controlling storage conditions to maintain the desired crystalline form.

FormMethod of PreparationKey Characteristics
β-Maltose Monohydrate Crystallization from aqueous solutionCommon, stable hydrated form.
Anhydrous β-Maltose (Mβ(s)) Ethanol-mediated transformation of β-maltose monohydrateStable anhydrous form with a fine, porous structure and high specific surface area. nih.govresearchgate.net
Anhydrous β-Maltose (Mβ(h)) Vacuum drying of β-maltose monohydrateAnhydrous form with a smaller specific surface area compared to Mβ(s). nih.govresearchgate.net
Anhydrous α-Maltose Not specifiedCan transform to hydrous β-maltose depending on conditions. researchgate.net

Crystallization Kinetics and Thermodynamics

The study of crystallization kinetics and thermodynamics is essential for controlling the formation of this compound crystals and achieving desired product attributes. mpg.de

Nucleation and Growth Mechanisms

Crystallization proceeds through two primary stages: nucleation and crystal growth. wikipedia.org

Nucleation is the initial formation of stable, sub-microscopic crystalline entities (nuclei) from a supersaturated solution or an amorphous phase. wikipedia.orgyoutube.com This process is a critical first step and requires overcoming an energy barrier. mcgill.ca The rate of nucleation is highly dependent on the level of supersaturation; a higher driving force leads to faster nucleation. mcgill.cawikipedia.org

Crystal growth is the subsequent process where solute molecules from the surrounding medium deposit onto the surface of existing nuclei, causing them to increase in size. youtube.com This occurs in a layer-by-layer fashion, with molecules arranging themselves into the ordered crystal lattice. youtube.com The growth rate is influenced by factors such as temperature, supersaturation, and the presence of any inhibitors or promoters. wikipedia.org

For maltose, the transformation from an amorphous state to a crystalline one is a first-order phase transition. researchgate.net Studies on other organic molecules have shown that crystal growth from an amorphous solid can be a complex, multi-step process that may involve stages like droplet flattening, film coalescence, and Ostwald ripening before the final layer growth. nih.gov

Influence of Molecular Mobility and Glass Transition on Crystallization

The crystallization of amorphous maltose is intricately linked to its molecular mobility and glass transition temperature (Tg). nih.gov The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. surfacemeasurementsystems.com

Below the Tg, molecular mobility is significantly restricted, and the material is in a glassy state, which generally inhibits crystallization. nih.gov As the temperature rises above the Tg, molecular mobility increases dramatically, providing the necessary movement for molecules to rearrange themselves into an ordered crystalline structure. researchgate.netsurfacemeasurementsystems.com Water acts as a plasticizer for amorphous maltose, meaning it lowers the Tg. nih.gov This increased mobility at a given temperature, due to the presence of water, facilitates crystallization. nih.gov

The relationship between the crystallization behavior and the Tg-related molecular mobility of amorphous maltose is a key area of study. researchgate.net The rate of molecular mobility in the matrix around the glass transition has been shown to increase with the molecular size of the sugar in a homologous series (glucose < maltose < maltotriose). nih.govlookchem.com This indicates that even subtle changes in molecular structure can impact the dynamics of crystallization. The "Strength" (S) concept, derived from the Williams-Landel-Ferry (WLF) equation, has been used to quantify the effects of compositional changes on molecular mobility and, consequently, on the control of amorphous maltose crystallization. nih.gov

Controlled Crystallization Techniques

The ability to control the crystallization process is crucial for producing this compound with specific characteristics, such as crystal size distribution and purity.

Solvent-Mediated Crystallization (e.g., Isopropanol-based methods, ethanol-mediated transformation)

Solvent-mediated crystallization is a widely used technique to control the formation of maltose crystals. This approach involves the use of organic solvents in which maltose has lower solubility compared to water. google.com

Isopropanol-based methods have been developed for the selective crystallization of maltose. google.comresearchgate.net One patented method involves adding isopropanol (B130326) to an aqueous maltose solution to induce precipitation of maltose crystals. google.com The process parameters, such as the initial concentration of the maltose solution, the amount of isopropanol added, and the temperature profile during mixing and cooling, are critical for achieving high purity and yield of this compound. google.com For instance, the initial mixing can be done at a temperature range of 25-80 °C, followed by cooling to 2-25 °C to promote crystal growth. google.com The final crystals are then dried to a specific moisture content. google.com Theoretical studies have also investigated the solubility of maltose in aqueous isopropanol to optimize separation processes. hfb-mgupp.com

Spray Drying and Post-Drying Aging Processes

Spray drying is a sophisticated technique used to transform liquid maltose into a powdered or granulated form. hzbearmach.com This process involves atomizing the liquid maltose solution into fine droplets within a heated chamber, where they are met with a stream of hot air. hzbearmach.com The high temperature facilitates the rapid evaporation of moisture from the droplets, yielding dried maltose particles. hzbearmach.com

The primary advantage of employing a maltose spray dryer is the enhanced stability of the final product. The application of heat during the drying process effectively eliminates microorganisms and deactivates enzymes that may be present in the liquid maltose, thereby extending its shelf life and preserving its quality. hzbearmach.com Furthermore, spray drying is characterized by its high efficiency. The atomization of the liquid into small droplets creates a large surface area, which promotes rapid heat and mass transfer, leading to significantly shorter drying times compared to other methods. hzbearmach.com This efficiency allows for increased production output. hzbearmach.com

Following the initial drying, post-drying aging processes can influence the solid-state characteristics of the maltose powder. The stability and processability of amorphous maltose, often produced through rapid processes like spray drying, are critical in various applications. Over time and under specific conditions of temperature and humidity, amorphous maltose can undergo crystallization, transitioning into more stable crystalline forms. researchgate.net This transformation is a key consideration in maintaining the desired physical properties of the final product.

Characterization of Crystallinity and Morphology

The physical and chemical properties of this compound are intrinsically linked to its crystalline structure and morphology. A suite of analytical techniques is employed to characterize these solid-state properties, providing crucial insights into the material's behavior.

X-ray Diffraction (XRD) is a fundamental and powerful technique for identifying the crystal phases of maltose. researchgate.net By measuring the angles and intensities of X-rays diffracted by the crystalline structure, a unique diffraction pattern is generated, which serves as a fingerprint for a specific crystalline form.

In the study of maltose, XRD is used to distinguish between its different solid-state forms. For instance, amorphous maltose, which lacks a long-range ordered structure, does not produce sharp diffraction peaks. However, upon crystallization, distinct peaks emerge that are characteristic of specific crystalline lattices. Research has identified the characteristic XRD peaks for different maltose polymorphs, which is essential for phase identification. researchgate.net Amorphous maltose has been observed to crystallize into anhydrate α-maltose and β-maltose monohydrate. researchgate.netresearchgate.net

The table below presents the characteristic diffraction peaks (2θ) for these two crystalline forms as identified in research studies.

Crystalline FormCharacteristic XRD Peaks (2θ)
Anhydrate α-maltose12.7°, 20.4°, 21.9° researchgate.net
β-maltose monohydrate10.2°, 14.4°, 20.1° researchgate.net

This ability to identify the specific crystal phases is crucial for controlling the properties and stability of maltose-containing products. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal transitions of materials, such as melting, glass transition, and dehydration. semanticscholar.orgscholarscentral.com In the context of this compound, DSC provides valuable information on its thermal stability and the kinetics of its dehydration process. semanticscholar.orgscholarscentral.com

When a sample of this compound is heated in a DSC instrument, it undergoes an endothermic transition corresponding to the loss of its water of hydration. semanticscholar.orgscholarscentral.com Studies have utilized non-isothermal DSC methods at various heating rates to investigate these thermal events. The data obtained can be used to determine the kinetics of dehydration. semanticscholar.orgscholarscentral.com For instance, using a model-free isoconversional method, the apparent activation energy for the dehydration of this compound has been calculated. semanticscholar.orgscholarscentral.com

Thermal Dehydration Characteristics of Hydrated Sugars

Compound Apparent Activation Energy of Dehydration (kJ/mol)
This compound 364.9 ± 49.8 semanticscholar.orgscholarscentral.com
Glucose monohydrate 215.7 ± 33.1 semanticscholar.orgscholarscentral.com

A comparative study using DSC and Nuclear Magnetic Resonance (NMR) on β-maltose monohydrate, sucrose (B13894), and lactose (B1674315) revealed differences in their thermal behaviors. While sucrose and lactose showed endothermic DSC peaks around 421 K, which were attributed to the breaking of hydrogen bonds rather than water loss, a similar peak was not observed for β-maltose. tandfonline.com This suggests that significant molecular motion in β-maltose begins much closer to its melting point compared to the other two disaccharides. tandfonline.com

Modern analytical methods include advanced image analysis techniques to characterize the morphology and crystallinity of maltose. researchgate.net These techniques offer a rapid and quantitative alternative or complement to traditional methods like XRD and DSC. researchgate.net

One novel approach is the use of a color-based clustering algorithm (CCA) to analyze crystallinity directly from images of amorphous maltose models. researchgate.net This method has proven effective in recognizing maltose crystals, showing a high correlation (R = 0.9942) with results obtained from established techniques. researchgate.net The algorithm works by processing images and grouping pixels based on color, which corresponds to different phases (amorphous vs. crystalline) in the sample. researchgate.net

The general workflow of such an image analysis technique involves several steps:

Image Acquisition : A digital camera captures high-resolution images of the crystal population. uminho.pt

Image Treatment : The captured images undergo a series of processing steps, which may include converting to grayscale, filling holes in detected particles, and eliminating noise and objects touching the image border. uminho.pt

Particle Identification : The software identifies and isolates individual crystals in the processed image. uminho.pt

Data Extraction : Numerical descriptors for each crystal, such as size and shape parameters, are extracted for quantitative analysis. uminho.pt

This image-based approach not only quantifies crystallinity but also provides morphological information, helping to understand the mechanisms of crystal formation. researchgate.net For example, it was used to observe how proteins can alter maltose crystal formation by interfering with mutarotation and recrystallization processes. researchgate.net The ability to monitor crystallization online and in real-time is a significant advantage for process control in industrial applications. researchgate.netuminho.pt

Biotechnological and Microbiological Research Applications of Maltose Monohydrate

Maltose (B56501) Monohydrate as a Carbon Source in Microbial Fermentation

Maltose monohydrate is a widely utilized carbon and energy source for the cultivation of diverse microorganisms. Its metabolism is a key characteristic in many fermentation processes, influencing efficiency, product yield, and microbial identification.

Maltose is a primary carbohydrate in media designed for the propagation of various yeasts and bacteria, particularly in industrial applications like brewing and biofuel production.

Yeast: In Saccharomyces cerevisiae, the organism central to baking and brewing, the ability to efficiently ferment maltose is a critical trait. The uptake and fermentation of maltose and the related trisaccharide, maltotriose, are often the rate-limiting steps in industrial processes that use starch-based raw materials. researchgate.netnih.gov Many industrial strains of Saccharomyces consume sugars sequentially, with glucose being utilized first, followed by maltose. nih.gov The expression of genes encoding maltose permease and maltase is essential for this process. nih.gov Research has shown that for efficient fermentation of high concentrations of maltose, constitutive expression of transporter genes is beneficial. researchgate.net Studies have isolated and characterized specific yeast strains, such as Saccharomyces cerevisiae MBYK45 from nuruk, for their superior ability to produce ethanol (B145695) from maltose. mbl.or.kr The aeration of the culture is a significant factor, with increased aeration correlating to a higher yeast cell count during propagation in maltose-containing media. maltosefalcons.com

Bacteria: Maltose also serves as a vital carbon source for various bacteria. In Bacteroides amylophilus, a bacterium found in the rumen, the rate of maltose fermentation is dependent on the concentration of carbon dioxide. nih.gov Lactic acid bacteria (LAB), crucial in the food industry, are also capable of fermenting maltose. mdpi.com The metabolic pathways for maltose utilization in LAB, such as the Embden-Meyerhof pathway, have been well-documented. researchgate.net In Bacillus subtilis, maltose has been used as a carbon source to enhance the production of the lipopeptide antibiotic iturin A in both submerged and biofilm fermentations. researchgate.net

Table 1: Examples of Microorganisms Cultured Using this compound

Microorganism Application/Research Focus Key Findings References
Saccharomyces cerevisiae Ethanol production, Brewing Efficient fermentation depends on maltose transporter expression; sequential utilization of glucose then maltose is common. nih.govnih.govresearchgate.netmbl.or.kr
Bacteroides amylophilus Rumen microbiology Maltose fermentation rate is influenced by CO₂ concentration. nih.gov
Lactic Acid Bacteria (LAB) Food fermentation Various species can ferment maltose, a key characteristic for identification. mdpi.comresearchgate.net
Bacillus subtilis Antibiotic production Maltose is an effective carbon source for producing iturin A. researchgate.net

The ability or inability to ferment maltose is a fundamental biochemical characteristic used for the identification and differentiation of microorganisms. ibresco.com

Phenol (B47542) Red Broth: A common method involves using a phenol-red broth base medium that contains all necessary nutrients except for a carbohydrate. sigmaaldrich.com When this compound is added as the sole carbohydrate source, microorganisms capable of fermenting it will produce acidic byproducts. sigmaaldrich.com This acid production lowers the pH of the medium, causing the phenol red indicator to change color from red to yellow. sigmaaldrich.com Gas production, if it occurs during fermentation, can also be detected using an inverted Durham tube. sigmaaldrich.com

API Systems: Commercial identification systems, such as the API 50CH kits, utilize carbohydrate fermentation patterns to characterize bacteria. For instance, studies on lactic acid bacteria isolated from fermented rice used these kits to determine that all isolates were capable of fermenting maltose, along with other sugars like D-glucose and D-fructose, aiding in their identification. mdpi.com

Genetic Characterization: Beyond phenotypic tests, the genetic basis for maltose utilization is a key area of research for characterizing yeast strains. For example, genetically defined Saccharomyces strains have been created and studied to identify specific genes, like MAL61, which encodes a maltose permease, and to characterize their function in maltose transport. nih.govnih.gov This allows for the precise identification and differentiation of yeast based on their genetic makeup for maltose metabolism.

Role in Cell Culture Media (Mammalian and Insect Cell Systems)

This compound is also used as a nutrient in culture media for mammalian and insect cells. ibresco.comsigmaaldrich.com It has been tested and found appropriate for use in both mammalian and insect cell culture applications. sigmaaldrich.com

Recent research has explored the use of maltose as an alternative energy source to glucose in protein-free mammalian cell cultures, such as those involving Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells. nih.gov While mammalian cells were generally thought to be unable to utilize disaccharides directly, studies have shown that CHO cells can indeed consume maltose for growth, even in the absence of glucose. nih.gov

The application of maltose in mammalian cell-based biopharmaceutical manufacturing offers potential benefits, including the ability to increase the carbohydrate content of the culture medium and potentially reduce the accumulation of lactate, a metabolic byproduct that can inhibit cell growth and productivity. nih.govnih.gov Studies have demonstrated that supplementing CHO cell cultures with maltose can lead to improvements in the production of recombinant monoclonal antibodies. nih.gov

Table 2: Application of Maltose in Mammalian Cell Culture

Cell Line Culture Type Key Findings References
CHO-K1, CHO-DG44, HEK293 Protein-free, Serum-free Cells can be adapted to grow using maltose as the sole energy source. nih.gov
CHO-K1 (producer cell line) Batch and Fed-batch Maltose supplementation improved recombinant monoclonal antibody titer. nih.gov

Studies on Maltose-Binding Proteins and Disaccharide Transport Systems

Maltose is a model substrate for studying carbohydrate transport mechanisms, particularly in bacteria like Escherichia coli. ibresco.com The E. coli maltose/maltodextrin (B1146171) system is a complex and well-studied regulatory and transport pathway responsible for the uptake and catabolism of maltodextrins. youtube.com

This system involves a key component, the periplasmic maltose-binding protein (MBP) , which is encoded by the malE gene. youtube.com MBP binds to maltose in the periplasm, undergoing a significant conformational change. youtube.comresearchgate.net This "closed" liganded form of MBP then interacts with the inner membrane ATP-binding cassette (ABC) transporter, MalFGK₂ , to initiate the transport of maltose into the cytoplasm. researchgate.netnih.gov

The specificity of the transport system is not solely determined by MBP; the transmembrane subunits MalF and MalG also play a role in recognizing the sugar. pnas.org Studies using MBP mutants have shown that the stimulation of the transporter's ATPase activity is coupled to the translocation process through direct protein-protein interactions between MBP and MalFGK₂, rather than direct recognition of the sugar by the transporter's ATPase engine. nih.govnih.gov These fundamental studies on the maltose transport system provide a mechanistic framework for understanding how ABC transporters couple ATP hydrolysis to substrate translocation. nih.gov

Enzymatic Biosynthesis Pathways and Engineering

This compound is a substrate in both natural and engineered enzymatic pathways for the synthesis of valuable biochemicals.

In E. coli, enzymes of the maltose system can participate in glycogen (B147801) synthesis. Research has shown that in the absence of the primary glycogen synthase (glgA), the enzyme amylomaltase (MalQ) can form glycogen from maltose or maltodextrins. nih.gov The activity of maltodextrin phosphorylase (MalP) , however, appears to control and inhibit this alternative pathway. nih.gov

In the field of synthetic biology, maltose is an attractive, low-cost substrate for in vitro enzymatic biosystems. researchgate.neteurekalert.org However, its use has been limited because the phosphorylation of maltose by maltose phosphorylase traditionally yields β-glucose 1-phosphate (β-G1P), which is not readily usable in many synthetic pathways. researchgate.netresearchgate.net Recent innovations have led to the development of novel synthetic enzymatic biosystems that can stoichiometrically convert both glucose units of a maltose molecule into glucose 6-phosphate (G6P), a much more versatile intermediate for biomanufacturing. eurekalert.org

Furthermore, maltose phosphorylase (MP) itself is a useful biocatalyst. tandfonline.com It catalyzes the reversible phosphorolysis of maltose into D-glucose and β-G1P. tandfonline.com This enzyme can be used in chemoenzymatic synthesis to produce various non-naturally occurring α-(1→4)-glucosides by using different acceptor molecules in the reverse reaction. tandfonline.com By coupling the reaction of MP with other phosphorylases, oligosaccharides like trehalose (B1683222) and nigerose (B1581268) can be synthesized from maltose. tandfonline.com

Biochemical Pathways and Physiological Roles of Maltose in Biological Systems

Maltose (B56501) as an Intermediate in Starch and Glycogen (B147801) Metabolism

Maltose is a pivotal intermediate product in the digestion and breakdown of the primary energy-storing polysaccharides: starch in plants and glycogen in animals. numberanalytics.comquora.com These complex carbohydrates are polymers of glucose, and their metabolic degradation is essential for releasing energy for cellular activities. khanacademy.org

In animals, the process of breaking down ingested starch begins in the mouth with salivary α-amylase and continues in the small intestine with pancreatic α-amylase. khanacademy.orgyoutube.com These enzymes hydrolyze the α(1→4) glycosidic bonds within starch molecules, yielding smaller oligosaccharides, dextrins, and the disaccharide maltose. youtube.comquora.com Similarly, the enzyme β-amylase, particularly active in germinating seeds, breaks down starch by removing two glucose units at a time, directly producing maltose. wikipedia.org

The breakdown of glycogen, the main form of glucose storage in animal tissues, also yields maltose as an intermediate. numberanalytics.com Enzymes such as glycogen phosphorylase initiate the degradation of glycogen into glucose-1-phosphate. numberanalytics.comyoutube.com The final step in this pathway involves the enzyme maltase, which hydrolyzes maltose into two individual glucose molecules. wikipedia.org This liberated glucose is then absorbed by cells and can enter the glycolytic pathway to produce ATP, the cell's energy currency, or be re-synthesized into glycogen for storage. wikipedia.orgkhanacademy.org

Table 1: Key Enzymes in Starch and Glycogen Degradation Leading to Maltose

EnzymeSource/LocationSubstrateKey Product(s)
α-Amylase Saliva, PancreasStarch, GlycogenMaltose, Dextrins
β-Amylase Plants (esp. germinating seeds), MicrobesStarchMaltose
Glycogen Phosphorylase Animal TissuesGlycogenGlucose-1-phosphate
Maltase Intestines, various organismsMaltoseGlucose

Biosynthesis and Degradation Pathways in Plants

In the plant kingdom, starch serves as the principal storage carbohydrate, accumulating in leaf chloroplasts during the day through photosynthesis and being broken down at night to fuel metabolism and growth. rseco.org Maltose is the predominant form of carbon exported from the chloroplasts to the cytosol during the night to support the plant's energy needs. nih.gov

The degradation of this "transitory starch" is a highly regulated process. rsc.org It is initiated by the phosphorylation of the starch granule surface, which disrupts its semi-crystalline structure. rseco.org A suite of enzymes, including β-amylases (BAMs), then acts on the starch chains to release maltose. rseco.orgresearchgate.net The maltose is then transported from the chloroplast into the cytosol by a specific maltose transporter protein, MEX1. nih.govresearchgate.net

Once in the cytosol, maltose is further metabolized by enzymes like the disproportionating enzyme 2 (D-enzyme 2). rseco.org Its carbon skeletons can be used for several essential processes, including the synthesis of sucrose (B13894) for transport to other parts of the plant, or they can be fed into glycolysis and the oxidative pentose (B10789219) phosphate (B84403) pathway for immediate energy production. rseco.org The regulation of maltose metabolism is sophisticated, influenced by the plant's internal circadian clock, day length, and environmental factors like temperature, making it a key bridge between carbon storage and the plant's adaptation to changing conditions. nih.gov

Table 2: Overview of Transitory Starch Degradation in Plant Leaves

LocationProcessKey Molecules & EnzymesOutcome
Chloroplast Starch BreakdownStarch, β-Amylase (BAMs), Debranching Enzymes (DBEs)Production of Maltose and Glucose
Chloroplast Membrane ExportMaltose Transporter (MEX1)Maltose moves to the cytosol
Cytosol Further MetabolismMaltose, D-enzyme 2, HexokinaseSubstrates for Sucrose Synthesis, Glycolysis, and the Oxidative Pentose Phosphate Pathway

Role in Microbial Metabolism and Energy Utilization

Maltose is a valuable source of carbon and energy for a wide array of microorganisms, including bacteria and archaea. rsc.orgnih.gov Many microbes secrete extracellular enzymes, such as amylases, to break down complex starches in their environment into smaller, transportable sugars like maltose. rsc.org The intracellular pathways for maltose utilization can vary significantly between different microbial species.

For instance, the Gram-positive bacterium Corynebacterium glutamicum metabolizes maltose through a pathway that first converts it to glucose and maltodextrins using a 4-α-glucanotransferase (MalQ). nih.gov The resulting maltodextrins are then broken down by a maltodextrin (B1146171) phosphorylase (MalP) to yield glucose-1-phosphate. nih.gov Interestingly, studies have shown that the presence of maltose can enhance glucose utilization in C. glutamicum, a finding that has been applied to improve the biotechnological production of amino acids like L-valine. nih.gov

In contrast, the hyperthermophilic archaeon Thermococcus litoralis also uses a 4-α-glucanotransferase and a maltodextrin phosphorylase to degrade maltose. asm.org However, this differs from the closely related archaeon Pyrococcus furiosus, which primarily employs an α-glucosidase to directly hydrolyze maltose into two glucose molecules. asm.org Regardless of the specific initial steps, the end products (glucose or glucose-phosphates) are channeled into central metabolic pathways like glycolysis to generate ATP for cellular growth and maintenance. khanacademy.orgrsc.org

Table 3: Comparison of Maltose Metabolism in Two Microorganisms

FeatureCorynebacterium glutamicumThermococcus litoralis
Primary Enzymes 4-α-glucanotransferase (MalQ), Maltodextrin phosphorylase (MalP), Glucokinase (Glk)4-α-glucanotransferase, Maltodextrin phosphorylase (MalP)
Initial Products Glucose, MaltodextrinsGlucose, Maltodextrins
Key Pathway Intermediates Glucose, Glucose-6-Phosphate, Glucose-1-PhosphateGlucose, Glucose-1-Phosphate
Metabolic Strategy Degradation via maltodextrin formation and subsequent phosphorylationDegradation via maltodextrin formation and subsequent phosphorylation

Mutarotation in Biological Solutions and its Implications

Maltose is classified as a reducing sugar because one of its two glucose units possesses a free anomeric carbon. wikipedia.org This structural feature allows the pyranose ring of that unit to open, exposing a reactive aldehyde group. wikipedia.org A direct consequence of this property is that maltose exhibits mutarotation when dissolved in an aqueous solution. quora.comwikipedia.org

This phenomenon has significant biological implications:

Enzyme Specificity: The ability to interconvert between anomers is crucial for interactions with enzymes and transport proteins, which are often specific to one anomeric form. biochemden.com For example, NMR studies have indicated that maltose-binding protein (MBP) binds the α and β anomers of maltose with different affinities. nih.gov

Metabolic Entry: Mutarotation facilitates the transitions between cyclic and open-chain forms, which can be necessary for the sugar to enter certain metabolic pathways. biochemden.com

Chemical Reactivity: The transient open-chain aldehyde form is responsible for the reducing properties of maltose and is a prerequisite for its participation in non-enzymatic browning reactions, such as the Maillard reaction. biochemden.com

Structural Diversity: The equilibrium presents a mixture of conformations to the biological system, allowing for recognition by a wider range of carbohydrate-binding proteins. biochemden.com

Material Science and Food Systems Research on Maltose Monohydrate

Impact of Maltose (B56501) Monohydrate Crystallization on Material Properties

The crystallization of maltose is a critical factor that influences the processability and stability of sugar-rich foods. researchgate.net The transition from an amorphous to a crystalline state, or changes in its hydrated form, can significantly alter the material properties of a product. patsnap.com

In food science, the hydration state of maltose, such as in maltose monohydrate, can affect the texture and stability of the final product. patsnap.com For instance, in candy manufacturing, the crystallization behavior of maltose influences the product's ultimate hardness and shelf-life. patsnap.com The crystalline form of this compound is noted to be more stable than anhydrous maltose, especially under conditions of high humidity, which is an advantage for storage in moist environments. patsnap.com However, it is also noted that excessive moisture can lead to overhydration, causing structural changes that may be undesirable for certain applications. patsnap.com

The thermal dehydration of β-maltose monohydrate can lead to the formation of a glassy product layer, which has its own implications for material properties. researchgate.net The rate of crystal transformation can be influenced by factors such as the purity of the maltose and the amount of water present, with the transformation kinetics often fitting the Avrami equation. researchgate.net From an industrial perspective, methods have been developed to produce high-purity (up to 99.5%) crystalline this compound with high yields, underscoring the commercial importance of controlling its crystallization. researchgate.netgoogle.com

Table 1: Factors Influencing Maltose Crystallization and Material Impact

FactorImpact on CrystallizationResulting Material Property ChangeSource
Hydration State (e.g., Monohydrate vs. Anhydrous)Monohydrate form is more stable in high humidity.Affects texture, hardness, and shelf-life in products like candy. patsnap.com
Water Activity (aw)Crystallization of amorphous maltose occurs at high aw (≥0.534).Acts as a plasticizer, affecting stability and processability. nih.gov
TemperatureThermal dehydration of monohydrate can form a glassy layer.Alters physical state (amorphous vs. crystalline), impacting stability. researchgate.net
PurityHigher purity can be achieved through specific crystallization processes.Leads to a more consistent and stable final product. google.com

Phase Behavior in Amorphous Food Models

To understand the processability and stability of foods containing maltose, it is essential to characterize its phase and state transitions from an amorphous state. nih.gov In many sugar-rich systems, an amorphous or glassy phase of maltose often occurs in addition to its crystalline forms. researchgate.net

The phase behavior of amorphous maltose is closely linked to its glass transition temperature (Tg), which is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state. nih.gov This transition dramatically changes the molecular diffusion within the matrix. mdpi.com Water acts as a plasticizer, with the α-relaxation temperature of amorphous samples decreasing as water content increases, a relationship that can be fitted by the Gordon-Taylor model. nih.gov

In mixed systems, such as those containing maltose and proteins, the phase behavior becomes more complex. Studies on amorphous blends of starch and sucrose (B13894), a similar system, have shown phase separation into two distinct amorphous phases: one rich in the polymer (starch) and the other rich in the sugar (sucrose). nih.govbris.ac.uk The glass transition temperatures of these phases differ and are dependent on the blend's composition and water content. nih.govbris.ac.uk This phenomenon of heterogeneous glass transition is also observed in maltodextrin-maltose blends. researchgate.net The "Strength (S)" concept, based on the William-Landel-Ferry (WLF) equation, has been used to provide a quantitative estimate of compositional effects on the molecular mobility of amorphous maltose, which in turn can be used to control its crystallization. nih.gov

Influence of Hydration State on Physicochemical Stability in Matrices

The hydration state of maltose is a determining factor for the physicochemical stability of the matrices in which it is incorporated. patsnap.com Water can influence the molecular and bulk properties of a product, potentially leading to changes in chemical stability and shelf life. semanticscholar.org The inclusion of water molecules into the maltose crystal lattice via hydrogen bonding, forming this compound, alters physical properties like solubility and melting point. patsnap.com

This change in hydration state can directly impact the stability of a formulation. For example, a change from an anhydrous form to a hydrate (B1144303) can affect solubility and dissolution rates. semanticscholar.org While this compound is more stable than its anhydrous counterpart in humid conditions, excessive water can be detrimental. patsnap.com Water can act as a plasticizer, enhancing the molecular mobility of compounds and making them more reactive. semanticscholar.org This plasticization effect is seen in amorphous maltose, where water lowers the α-relaxation temperature. nih.gov

In practical applications, maltose is used as a stabilizer in complex systems like freeze-dried liposomes. researchgate.net It can prevent destructive events such as fusion during the drying process by maintaining the lipid in a fluid state even in the absence of water. researchgate.net Research showed that liposomes were stable for 30 days when maltose was added, with the stability being highest at a maltose-to-lipid molar ratio of 3 and 6. researchgate.net This demonstrates the critical role of the hydration state and concentration of maltose in maintaining the physical stability of a matrix. researchgate.net

Interactions with Other Food Matrix Components (e.g., proteins, impact on crystal formation)

In mixtures of amorphous maltose and whey protein isolate (WPI), the protein was found to affect the crystal formation and crystallization kinetics of the maltose, especially at higher water activity levels (aw ≥ 0.534). nih.gov The presence of WPI can act as a stabilizer, retarding the molecular mobility of amorphous maltose. mdpi.com This is evidenced by an increase in the α-relaxation temperature and an improved "Strength (S)" value of the maltose/WPI matrix as the quantity of WPI increases. nih.govmdpi.com This interaction is crucial, as controlling molecular mobility is key to managing the stability and chemical reactivity, such as nonenzymatic browning, in low-moisture food solids. mdpi.com

The general mechanism for such interactions involves proteins acting as scaffolds or nucleators for growing crystals, or conversely, controlling crystal size and shape. researchgate.net The adsorption of proteins onto crystal surfaces is a key step. researchgate.net Electrostatic interactions between charged residues on the proteins and the crystal surface can create an environment that favors nucleation, effectively stabilizing the crystal nuclei. researchgate.net In studies with E. coli, a specific interaction was observed where the maltose-binding protein binds in a regular way to arrays of maltoporin, another protein, demonstrating the highly specific nature such interactions can have. nih.gov

Table 2: Research Findings on Maltose-Protein Interactions in Food Models

Protein ComponentObserved Interaction with MaltoseEffect on Matrix PropertiesSource
Whey Protein Isolate (WPI)Affects crystal formation and crystallization kinetics of amorphous maltose.Retards molecular mobility of maltose, increases α-relaxation temperature, and can control nonenzymatic browning. nih.govmdpi.com
General Matrix ProteinsCan act as nucleators or inhibitors for crystal growth.Control crystal size, shape, and polymorph selection. nih.govresearchgate.net
Maltose-Binding Protein (E. coli)Binds specifically to maltoporin trimers.Facilitates molecular recognition and transport at a cellular level. nih.gov

Emerging Research Directions and Future Perspectives on Maltose Monohydrate

Maltose (B56501) monohydrate, a simple disaccharide, is gaining increasing attention beyond its traditional roles as a sweetener and nutrient. Researchers are exploring its potential in a variety of advanced applications, from material science to biotechnology and plant physiology. This article delves into the emerging research directions and future perspectives concerning this versatile compound.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying maltose monohydrate in complex mixtures?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with refractive index detection is widely validated for maltose quantification. Key parameters include:

  • Column : L58-packed column (7.8 mm × 30 cm) maintained at 80°C.
  • Mobile Phase : Adjusted to a flow rate of 0.35 mL/min to achieve a resolution ≥1.6 between maltose and maltotriose .
  • Calibration : Use this compound standards dissolved in CO₂-free water. Calculate purity using peak response ratios (sample vs. standard), accounting for moisture content via Karl Fischer titration .

Q. How do pH and temperature influence this compound stability during experimental preparation?

  • Methodological Answer :

  • pH Range : this compound exhibits stability in aqueous solutions at pH 4.0–5.4. Deviations outside this range may hydrolyze the glycosidic bond, requiring buffering agents (e.g., phosphate) for pH control .
  • Temperature : Store below 30°C to prevent dehydration. For solubility studies, maintain temperatures ≤40°C during HPLC analysis to avoid column degradation .

Q. What are the solubility characteristics of this compound in ethanol-water systems?

  • Methodological Answer : Solubility decreases exponentially with increasing ethanol concentration. For example:

  • At 30°C, solubility drops from ~850 g/L in pure water to <50 g/L in 70% ethanol .
  • Use gravimetric or spectrophotometric methods to measure solubility, ensuring equilibration times ≥24 hours for metastable phases .

Advanced Research Questions

Q. How can the Flory–Huggins theory model the solubility of this compound in ternary systems (e.g., sucrose-maltose-water)?

  • Methodological Answer :

  • Parameterization : Fit interaction parameters (χₛg) to experimental data. For this compound, χₛg = 0.08 in binary systems and χₛg = −0.22 in ternary systems at 30°C .
  • Validation : Compare predicted vs. experimental solubility isotherms. Adjust for hydration effects using ΔCp,x = 300 J·mol⁻¹·K⁻¹ and ΔHx = 80 kJ·mol⁻¹ .

Q. What molecular interactions drive solute-cosolute behavior of this compound in sodium cyclamate solutions?

  • Methodological Answer :

  • Volumetric Analysis : Measure apparent molar volumes (Vφ⁰) via densimetry. Positive ΔtrsVφ⁰ values indicate strong solute-cosolute interactions via hydrogen bonding between maltose’s hydroxyl groups and cyclamate’s polar moieties .
  • Trends : ΔtrsVφ⁰ increases with cyclamate concentration (0.05–0.3 mol/kg), reflecting enhanced hydration-shell disruption in disaccharides vs. monosaccharides .

Q. How does this compound function as a substrate in enzyme kinetics studies (e.g., maltase or glucosyltransferases)?

  • Methodological Answer :

  • Kinetic Assays : Use 10–100 mM this compound in Tris or phosphate buffers (pH 6.5–7.5). Monitor glucose release via coupled glucose oxidase-peroxidase assays .
  • Inhibition Studies : Competitive inhibitors (e.g., acarbose) reduce maltose affinity; calculate Ki values using Lineweaver-Burk plots .

Q. What strategies mitigate batch-to-batch variability in this compound used for protein stabilization?

  • Methodological Answer :

  • Quality Control : Enforce USP-NF specifications: purity ≥92%, moisture ≤7%, heavy metals ≤5 ppm. Validate via ICP-MS for metals and NMR for anomeric purity .
  • Preformulation Studies : Conduct accelerated stability testing (40°C/75% RH) to assess hygroscopicity-driven crystallization in lyophilized proteins .

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